N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide -

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide

Catalog Number: EVT-3650795
CAS Number:
Molecular Formula: C26H24ClN3O2
Molecular Weight: 445.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Example: The paper titled "5-(4-[4-(5-cyano-3-indolyl)butyl]-1-piperazinyl)benzofuran-2-carboxamide synthesis method" [] provides a detailed procedure for synthesizing 5-(4-[4-(5-cyano-3-indolyl)butyl]-1-piperazinyl)benzofuran-2-carboxamide, highlighting specific reagents, reaction conditions, and purification techniques.

Pharmacology

  • Example: The paper titled "Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro." [] investigates the pharmacological profile of N-(2-(4-2-methoxphenyl)-1-piperazinyl)ethyl)-N-(2-pyridnyl) cyclohexane carboxamide (WAY 100635), focusing on its interaction with serotonin receptors in specific brain regions.

Computational Chemistry

  • Example: The paper "Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands." [] uses molecular docking studies to investigate the binding affinity of fluoro analogs of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) to the colony-stimulating factor 1 receptor (CSF1R).

5-{4-[4-(5-Cyano-3-indolyl)-butyl)-butyl]-1-piperazinyl}-benzofuran-2-carboxamide (EMD 68843; vilazodone)

  • Compound Description: Vilazodone is a medication used to treat major depressive disorder (MDD). It functions as a combined selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist. []
  • Relevance: Both vilazodone and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl)phenyl}-1-benzofuran-2-carboxamide share a core benzofuran-2-carboxamide structure. Additionally, both compounds possess a piperazine ring directly attached to this core structure, further contributing to their structural similarity. []
  • Compound Description: WAY 100635 is a highly selective 5-HT1A receptor antagonist. It has been instrumental in studying the role of 5-HT1A receptors in various brain regions, including the dorsal raphe nucleus and the hippocampus. []
  • Relevance: The related compound and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl)phenyl}-1-benzofuran-2-carboxamide both contain a piperazine ring substituted with an aromatic group (2-methoxyphenyl in WAY 100635 and 2-chlorobenzyl in the target compound). This shared structural motif suggests potential similarities in their binding interactions with biological targets. []

N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA)

  • Compound Description: NAPMA is a small molecule that has demonstrated significant inhibitory effects on osteoclast differentiation. It suppresses bone resorption and shows potential as a therapeutic agent for osteoporosis and other bone diseases. []
  • Relevance: Both NAPMA and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl)phenyl}-1-benzofuran-2-carboxamide share a common structural feature: a piperazine ring linked to an aromatic ring (phenyl in NAPMA and benzofuran in the target compound) through an amide bond. This shared motif might be responsible for interactions with specific biological targets. []

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib)

  • Compound Description: Dasatinib is a tyrosine kinase inhibitor used to treat certain types of leukemia. It functions by blocking specific proteins that promote cancer cell growth. []
  • Relevance: Both Dasatinib and N-{4-[4-(2-chlorobenzyl)-1-piperazinyl)phenyl}-1-benzofuran-2-carboxamide contain a piperazine ring. The presence of this ring in both compounds suggests a potential commonality in their mechanism of action or target binding. []
  • Compound Description: This compound is being investigated for its potential in treating or preventing a range of conditions, including central nervous system disorders, inflammation, pain, and neovascularization. []
  • Relevance: This compound shares the benzofuran-2-carboxamide core structure with N-{4-[4-(2-chlorobenzyl)-1-piperazinyl)phenyl}-1-benzofuran-2-carboxamide, making it structurally similar. This common core might be associated with similar biological activity profiles. []
  • Compound Description: This compound, along with its salts, solvates, hydrates, prodrugs, polymorphs, and metabolites are studied for their potential as anticancer agents. [, ]
  • Relevance: While not sharing direct structural motifs, the exploration of alternative forms and derivatives of this compound, particularly focusing on those with modifications at the nitrogen atom and the methylamide group, provides insights into potential bioisosteric replacements and prodrug strategies that could be relevant to N-{4-[4-(2-chlorobenzyl)-1-piperazinyl)phenyl}-1-benzofuran-2-carboxamide. [, ]

Properties

Product Name

N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

InChI

InChI=1S/C26H24ClN3O2/c27-23-7-3-1-6-20(23)18-29-13-15-30(16-14-29)22-11-9-21(10-12-22)28-26(31)25-17-19-5-2-4-8-24(19)32-25/h1-12,17H,13-16,18H2,(H,28,31)

InChI Key

FKTPCVQURMDDSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.